Relevance: While not possessing direct structural similarities to N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, sumatriptan is mentioned as a starting point in the search for selective serotonin receptor agonists. The research aims to identify compounds with improved selectivity profiles, potentially avoiding the cardiovascular limitations of sumatriptan. This context suggests an interest in compounds targeting specific serotonin receptor subtypes, which may be relevant to N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea if it exhibits interactions with these receptors. []
Compound Description: This compound (2), the first selective serotonin one F receptor agonist (SSOFRA), is effective in treating migraine. Although it demonstrates high affinity for the 5-HT1F receptor and selectivity over 5-HT1B and 5-HT1D receptors, it also shows considerable affinity for the 5-HT1A receptor. []
Relevance: Similar to sumatriptan, this compound highlights the research focus on selective serotonin receptor agonists, particularly targeting the 5-HT1F receptor for migraine treatment. While not structurally analogous to N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, its inclusion emphasizes the exploration of diverse chemical structures for optimizing selectivity towards specific serotonin receptor subtypes, which could be a shared area of interest. []
Compound Description: This compound (3) is a SSOFRA with high selectivity for the 5-HT1F receptor, showing over 100-fold selectivity compared to 5-HT1A, 5-HT1B, and 5-HT1D receptors. It has potential for clinical investigation, and its carbon-14-labeled form has been used in quantitative whole-body autoradiography studies in rats. []
Relevance: This compound shares a key structural feature with N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea: the 1-methyl-4-piperidinyl moiety. This shared fragment suggests that N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea might also interact with serotonin receptors, potentially exhibiting activity as a SSOFRA. []
Compound Description: This compound is investigated for its various hydrates and polymorphs. It's noted for its potential use as a medication, particularly in the context of autoimmune diseases. [, ]
Relevance: This compound shares the 1-methyl-4-piperidinyl structural element with N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea. Although the core structures differ significantly, the presence of this common fragment raises the possibility that both compounds might share similar pharmacological targets or exhibit overlapping biological activities. [, ]
Relevance: While the specific structure of LY334370 (1a) isn't provided in the context, its description as a potent and selective 5-HT1F receptor agonist, similar to compound 3, suggests it likely contains the 1-methyl-4-piperidinyl moiety. This shared feature with N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea strengthens the possibility that N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea could be a serotonin receptor ligand, potentially with 5-HT1F receptor activity. []
Compound Description: This compound (I) represents a final product in a synthetic method and its preparation involves the reduction of an intermediate compound (II). [, ]
Relevance: This compound shares the 1-methyl-4-piperidinyl structural element with N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, suggesting a potential for similar biological activities or interactions with shared targets, although their core structures differ. [, ]
Compound Description: This compound (3) served as a parent structure for developing divalent molecules with modified affinity and selectivity for 5-HT1 receptor subtypes. By linking two units of this compound with various linkers, researchers aimed to enhance binding to the 5-HT1D receptor while minimizing interactions with the 5-HT1F receptor. []
Relevance: This compound shares the 1-methyl-4-piperidinyl structural element with N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, indicating a potential for similar biological activities or interactions with shared targets, although their core structures differ. []
1-11C-Methyl-4-piperidinyl n-butyrate
Compound Description: This compound ((11)C-MP4B) is a radiopharmaceutical designed for assessing butyrylcholinesterase (BuChE) activity in the human brain using PET imaging. [, ]
Relevance: This compound shares the 1-methyl-4-piperidinyl structural element with N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, indicating a potential for similar biological activities or interactions with shared targets, although their core structures differ. [, ]
Compound Description: This thiazole derivative was evaluated for acute oral toxicity in Syrian hamsters. It exhibits an LD50 of 1000 mg/kg, classifying it as category 4 toxicity. While generally well-tolerated, it induced acute liver and kidney damage in the study. []
Relevance: Although structurally distinct from N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, this compound emphasizes the importance of evaluating the toxicity profile of novel chemical entities. Both compounds represent new structures with potential biological activities, highlighting the need for thorough safety assessments in relevant preclinical models. []
Compound Description: This series of compounds, both urea and thiourea derivatives, were synthesized and evaluated for their acaricidal and herbicidal activity. While they showed limited acaricidal activity, some demonstrated moderate herbicidal effects. []
Relevance: Although structurally distinct from N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, these compounds highlight the exploration of diverse urea and thiourea derivatives for potential biological applications. The study demonstrates how subtle structural modifications within this class of compounds can significantly impact their biological activity and target selectivity. This approach of exploring chemical space around the urea or thiourea core might provide valuable insights for developing N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea analogs with tailored biological properties. []
Compound Description: This compound is a potent analgesic, exhibiting a rapid onset of action and significantly higher potency than morphine. Notably, it also possesses a short duration of action and a high safety margin, making it a promising candidate for further investigation. [, ]
Relevance: This compound shares the N-phenylpropanamide structural element with N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, indicating a potential for similar biological activities, particularly in the realm of analgesia. The presence of this common pharmacophore suggests that structural modifications around this core could be explored to fine-tune the analgesic properties of both compounds. [, ]
Compound Description: SB334867 is a selective antagonist for the hypocretin receptor-1 (Hcrt-r1). In preclinical studies, it demonstrated the ability to preferentially reduce ethanol-seeking behavior compared to seeking behavior associated with natural rewards. []
Relevance: This compound belongs to the urea class, similar to N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea. Despite structural differences, the shared urea functionality suggests that exploring modifications around this core could provide insights into the structure-activity relationships within this class. Understanding how alterations in substituents influence receptor selectivity and behavioral effects, as demonstrated with SB334867, could be valuable for developing N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea analogs with improved pharmacological profiles. []
Compound Description: NPC 15437 acts as a selective inhibitor of protein kinase C (PKC), specifically targeting the regulatory domain of the enzyme. It effectively inhibits PKC activity and phorbol ester binding to the enzyme. Importantly, it shows no inhibitory activity against cAMP-dependent or calcium/calmodulin-dependent protein kinases, demonstrating its selectivity for PKC. []
Relevance: While structurally distinct from N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, this compound highlights the potential for targeting specific protein kinases with tailored chemical structures. Both compounds represent novel chemical entities with possible therapeutic applications, showcasing the diversity in chemical structures that can modulate kinase activity. Understanding the structure-activity relationships of kinase inhibitors, as exemplified by NPC 15437, can guide the design and development of more potent and selective inhibitors for various kinases, including potential targets of N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea. []
Compound Description: Compound 6d exhibits potent and selective inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine. Its activity leads to a dose-dependent increase in acetylcholine levels in the mouse forebrain. []
Relevance: Although structurally distinct from N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, this compound underscores the significance of developing compounds that modulate neurotransmitter levels, particularly acetylcholine. Both compounds represent novel chemical entities with potential applications in neuroscience, highlighting the ongoing search for agents that can effectively target and modulate neurotransmission for therapeutic benefit. []
Compound Description: Terflavoxate is a basic ester of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid and is designed as a potential spasmolytic agent. This compound was selected for preclinical development due to its favorable pharmacological profile, including good spasmolytic activity and improved stability compared to the parent compound, flavoxate. []
Relevance: While structurally distinct from N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, this compound emphasizes the exploration of esters and analogs for potential therapeutic applications, particularly in the context of spasmolytic activity. The research highlights the importance of optimizing chemical structures to enhance stability, potency, and overall drug-like properties, which could be relevant considerations for the development of N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea analogs as well. []
BW373U86 (1)
Compound Description: BW373U86 is a delta-selective opioid receptor agonist. Its structural features contributing to this selectivity include an N,N-diethylamido group, a cis relative stereochemistry between the 3- and 4-substituents in the piperidine ring, and either no substitution or hydroxyl substitution in the aryl ring not substituted with the N,N-diethylamido group. []
Relevance: While the full structure of BW373U86 isn't provided, its description as a delta-selective opioid receptor agonist with specific structural requirements offers insights into designing ligands with tailored receptor selectivity. Even though the core structures might differ, understanding how substituent modifications influence the delta opioid receptor affinity and selectivity, as observed with BW373U86, could be beneficial for exploring the structure-activity relationships of N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, especially if it exhibits any interaction with opioid receptors. []
SNC-80 (2)
Compound Description: Similar to BW373U86, SNC-80 is also described as a delta-selective opioid receptor agonist. []
Relevance: Although the precise structure of SNC-80 isn't provided, its classification as a delta-selective opioid receptor agonist alongside BW373U86 suggests potential structural similarities between them. This information implies that exploring structural modifications inspired by both BW373U86 and SNC-80 could offer insights into enhancing the delta opioid receptor selectivity of N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, especially if it demonstrates any affinity towards opioid receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.